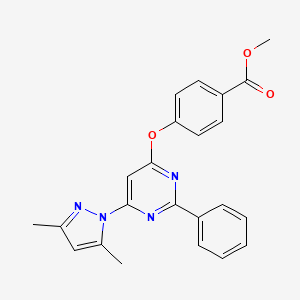![molecular formula C21H14FN3O5 B3742627 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3742627.png)
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
説明
Starting Material: 2-(4-fluorophenyl)-1,3-benzoxazole
Reagent: Methoxybenzoyl chloride
Conditions: The reaction is performed under basic conditions using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Product: 2-(4-fluorophenyl)-5-methoxy-1,3-benzoxazole
Nitration and Amidation:
Starting Material: 2-(4-fluorophenyl)-5-methoxy-1,3-benzoxazole
Reagent: Nitric acid and acetic anhydride for nitration, followed by reaction with 4-aminobenzamide.
Conditions: Nitration is carried out at low temperatures (0-5°C) to control the reaction, followed by amidation under mild heating.
Product: N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
- Used as a building block for synthesizing more complex organic molecules.
- Studied for its unique electronic properties due to the presence of multiple functional groups.
Biology:
- Investigated for potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
- Used in the development of fluorescent probes for biological imaging.
Medicine:
- Explored as a candidate for drug development due to its potential pharmacological activities.
- Studied for its interactions with various biological targets.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Employed in the synthesis of specialty chemicals for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions
-
Formation of Benzoxazole Core:
Starting Material: 2-aminophenol
Reagent: 4-fluorobenzoyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Product: 2-(4-fluorophenyl)-1,3-benzoxazole
作用機序
The mechanism by which N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the benzoxazole ring may facilitate binding to specific protein sites.
類似化合物との比較
- N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
- N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
- N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
Comparison:
- Uniqueness: The presence of the fluorine atom in N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- Reactivity: Fluorine’s electronegativity can affect the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs.
- Applications: The specific properties of the fluorinated compound may make it more suitable for certain applications, such as in medicinal chemistry for drug development or in materials science for electronic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5/c1-29-19-8-4-13(10-17(19)25(27)28)20(26)23-15-7-9-18-16(11-15)24-21(30-18)12-2-5-14(22)6-3-12/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZAIQBJIQSWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3742548.png)
![1-(4-{4-[4-(diethylamino)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3742549.png)
![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B3742551.png)

![Ethyl 2-[(2-benzoyloxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3742574.png)
![N,N'-[benzene-1,3-diylbis(oxybenzene-4,1-diyl)]dipyridine-4-carboxamide](/img/structure/B3742593.png)
![N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3742594.png)
![4-bromo-N-[3-(4-hydroxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3742600.png)
![4-bromo-N-[3-(4-bromoanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3742606.png)
![N-{4-[({3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3742610.png)
![N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3742624.png)

![ethyl 5-acetyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3742645.png)

